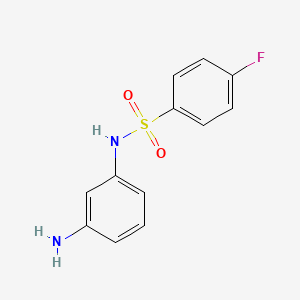

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

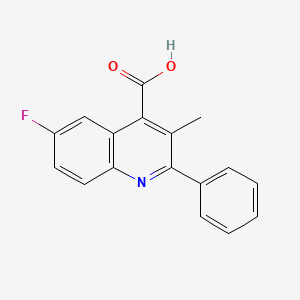

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide, also known as NAF, is an important organic compound used in various scientific research applications. It is widely used as a starting material for the synthesis of a variety of organic compounds, and has been studied extensively for its biochemical and physiological effects. NAF is a water-soluble, white, crystalline solid with a melting point of approximately 200°C and a molecular weight of 181.2 g/mol. It is an important component of many pharmaceuticals and is used in the synthesis of drugs, dyes, and other organic compounds.

科学的研究の応用

Synthesis and Biochemical Evaluation

- N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide derivatives have been explored as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. Such compounds exhibit potent inhibition and are used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Spectroscopic Characterization and Antimicrobial Activity

- Derivatives of this compound have been characterized for antimicrobial activities and investigated using spectroscopic techniques such as FT-IR, 1H, and 13C NMR. These compounds demonstrate significant antimicrobial properties (Demircioğlu et al., 2018).

Phospholipase A2 Inhibition

- Certain benzenesulfonamide derivatives show promise as membrane-bound phospholipase A2 inhibitors. These compounds have been evaluated for their effectiveness in reducing myocardial infarction size in animal models (Oinuma et al., 1991).

Photosensitizer for Cancer Treatment

- Benzenesulfonamide derivatives have been developed for use in photodynamic therapy. They exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

GPR119 Agonists

- Novel benzenesulfonamide GPR119 agonists have been synthesized and optimized, showing potential as tool compounds for metabolic disease research (Yu et al., 2014).

作用機序

Target of Action

N-(3-Amino-phenyl)-4-fluoro-benzenesulfonamide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures have been found to interact with Gamma-aminobutyric acid receptors (GAR) and Aminopeptidase N (APN/CD13) which play crucial roles in various biological processes .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activity .

Biochemical Pathways

For instance, some compounds have been found to inhibit the action of tyrosinase on l-dopa, affecting the melanin biosynthesis pathway . Others have been found to interact with the photosystem II (PSII) reaction centre, affecting the photosynthetic electron transport chain .

Result of Action

Based on the known targets and modes of action of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects, such as anti-tumor, anti-viral, and anti-microbial activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within the body. For instance, the presence of certain ions or molecules can influence the binding affinity of the compound to its targets .

特性

IUPAC Name |

N-(3-aminophenyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYRPTXKLDYADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360676 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436089-66-6 |

Source

|

| Record name | N-(3-Aminophenyl)-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)